![molecular formula C17H20N4O2S B2662852 3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine CAS No. 899740-37-5](/img/structure/B2662852.png)
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a nitrophenyl group and a piperidinyl ethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the pyridazine ring through cyclization reactions. The piperidinyl ethyl sulfanyl group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinyl ethyl sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the piperidinyl ethyl sulfanyl group.
Scientific Research Applications
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl ethyl sulfanyl group can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine
- 3-(3-nitrophenyl)-6-{[2-(morpholin-1-yl)ethyl]sulfanyl}pyridazine
- 3-(3-nitrophenyl)-6-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazine
Uniqueness
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl ethyl sulfanyl group can enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
3-(3-nitrophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-21(23)15-6-4-5-14(13-15)16-7-8-17(19-18-16)24-12-11-20-9-2-1-3-10-20/h4-8,13H,1-3,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWUXFNRRMJABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2662769.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2662770.png)
![3-Cyclopropyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2662771.png)
![{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride](/img/structure/B2662772.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2662773.png)
![1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2662774.png)
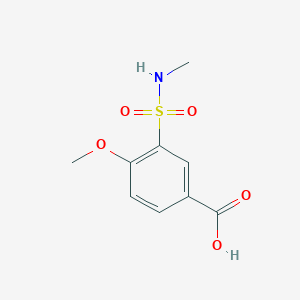
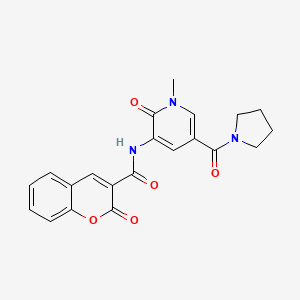
![2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2662779.png)
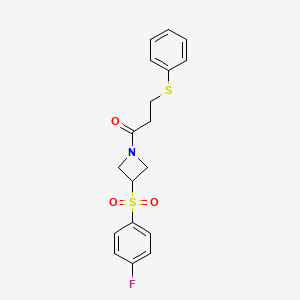
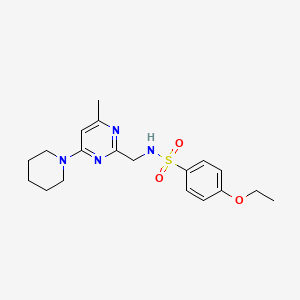
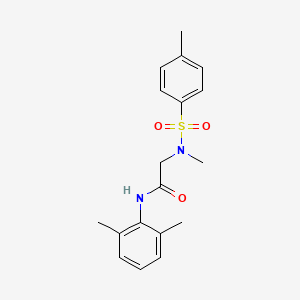
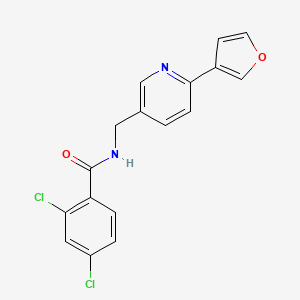
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2662789.png)
